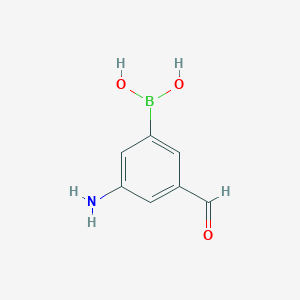

(3-Amino-5-formylphenyl)boronic acid

描述

Contextualization within the Landscape of Functionalized Arylboronic Acids

Arylboronic acids are a cornerstone of modern organic synthesis, most famously utilized in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds. shu.ac.uk The introduction of additional functional groups onto the aryl ring, creating "functionalized" arylboronic acids, dramatically expands their utility beyond simple coupling reactions. acs.org These functional groups can serve as handles for subsequent reactions, influence the electronic properties and reactivity of the boronic acid, or participate in the formation of complex supramolecular structures.

(3-Amino-5-formylphenyl)boronic acid fits into a specialized class of polysubstituted arylboronic acids. The presence of both an electron-donating amino group and an electron-withdrawing formyl group creates a unique electronic environment that can modulate the reactivity of the boronic acid. This substitution pattern makes it a prime candidate for creating intricate molecules and materials with tailored properties.

Below is a comparative table of related monosubstituted and difunctional phenylboronic acids, which helps to contextualize the properties of the trifunctional compound of interest.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 3-Aminophenylboronic acid | 30418-59-8 | C₆H₈BNO₂ | 136.94 | 225 |

| 3-Formylphenylboronic acid | 87199-16-4 | C₇H₇BO₃ | 149.94 | 109-113 |

| (3,5-Diformylphenyl)boronic acid | 480424-62-2 | C₈H₇BO₄ | 177.95 | 255 - 259 (dec.) |

| This compound | 1416252-29-3 | C₇H₈BNO₃ | 164.95 | Not available |

Note: Data for related compounds is provided for context. Specific properties for this compound are not widely published.

Significance of Multifunctional Building Blocks in Organic Synthesis and Materials Science

Multifunctional building blocks are organic compounds that possess several reactive sites, allowing for the construction of complex molecules in a modular and efficient manner. nih.gov This approach is central to diversity-oriented synthesis, where a wide range of structurally diverse molecules can be generated from a common starting material. In medicinal chemistry, such building blocks are invaluable for creating libraries of potential drug candidates.

In materials science, multifunctional linkers are crucial for the design and synthesis of advanced materials like Covalent Organic Frameworks (COFs). COFs are crystalline porous polymers with well-defined structures and high surface areas, making them suitable for applications in gas storage, separation, and catalysis. The geometry and functionality of the building blocks dictate the topology and properties of the resulting COF. A trifunctional linker like this compound offers multiple points for covalent bond formation, enabling the construction of robust and highly ordered 3D networks.

Unique Synergistic Reactivity Potential of Amine, Formyl, and Boronic Acid Moieties

The true potential of this compound lies in the synergistic interplay between its three functional groups. Each group can undergo a host of well-known chemical reactions, and their proximity on the phenyl ring can lead to unique reactivity profiles and the formation of novel intramolecular structures.

Amine Group: The primary amine is nucleophilic and can participate in reactions such as acylation, alkylation, and imine formation (condensation with aldehydes or ketones). It can also be diazotized and converted into a variety of other functional groups.

Formyl Group: The aldehyde is an electrophilic site, readily undergoing nucleophilic attack. It is a key participant in reactions like Wittig olefination, aldol (B89426) condensation, and reductive amination. Its reaction with amines to form imines is a fundamental transformation in organic chemistry.

Boronic Acid Group: This moiety is known for its role in Suzuki coupling, Chan-Lam amination, and the formation of reversible covalent bonds with diols. acs.org The boron atom is a Lewis acid, and this property is central to its reactivity. acs.org

The simultaneous presence of these three groups allows for orthogonal reactions, where one group can be reacted selectively while the others remain protected or unreactive. More interestingly, intramolecular reactions can occur. For instance, the amine and boronic acid can interact, especially in ortho-substituted analogs, to form stable cyclic structures. While the meta-disposition in this compound makes direct intramolecular cyclization less favorable than in ortho-isomers, the electronic communication between the groups remains significant. The amine can react with the formyl group of another molecule, and the boronic acid can then be used for cross-coupling, leading to the formation of complex polymers or macrocycles.

The judicious placement of a boronic acid ortho to a carbonyl group (aldehyde or ketone) has been shown to greatly accelerate addition-elimination reactions at the carbonyl, leading to the formation of iminoboronates which are thermodynamically stabilized yet kinetically labile. This synergistic effect highlights the potential for novel reactivity in molecules where these functional groups are strategically positioned.

属性

分子式 |

C7H8BNO3 |

|---|---|

分子量 |

164.96 g/mol |

IUPAC 名称 |

(3-amino-5-formylphenyl)boronic acid |

InChI |

InChI=1S/C7H8BNO3/c9-7-2-5(4-10)1-6(3-7)8(11)12/h1-4,11-12H,9H2 |

InChI 键 |

RPRHKKPGYDFYRX-UHFFFAOYSA-N |

规范 SMILES |

B(C1=CC(=CC(=C1)N)C=O)(O)O |

产品来源 |

United States |

Synthetic Methodologies for 3 Amino 5 Formylphenyl Boronic Acid and Its Precursors

Strategies for ortho-, meta-, and para-Substituted Phenylboronic Acid Derivatives

The creation of the carbon-boron bond is a critical step in the synthesis of any phenylboronic acid. Several robust methods are available for this transformation, primarily involving the conversion of an aryl halide into the desired boronic acid or its ester.

A classic and widely used method for the synthesis of arylboronic acids is the halogen-lithium exchange reaction. This process involves the treatment of an aryl halide (typically a bromide or iodide) with an organolithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures. thieme-connect.comnih.gov This exchange generates a highly reactive aryllithium intermediate. This intermediate is then quenched with an electrophilic boron source, most commonly a trialkyl borate (B1201080) like trimethyl borate or triisopropyl borate. thieme-connect.comgeorganics.sk Subsequent acidic aqueous workup hydrolyzes the resulting boronate ester to afford the final boronic acid. georganics.sk

The efficiency of this method allows for the preparation of a wide array of substituted phenylboronic acids. The reaction is typically performed in ethereal solvents like tetrahydrofuran (B95107) (THF) or diethyl ether at temperatures ranging from -78°C to -110°C to control the reactivity of the organolithium species. nih.govnih.gov

Table 1: Examples of Boron Installation via Halogen-Lithium Exchange

| Starting Material | Reagents | Product | Yield | Reference |

|---|

Palladium-catalyzed cross-coupling reactions offer a powerful and versatile alternative for the synthesis of arylboronic acids and their esters, often with greater functional group tolerance than organolithium-based methods. nih.govnih.gov The most prominent of these is the Miyaura-Ishiyama borylation, which involves the reaction of an aryl halide or triflate with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), or a hydroborane, like pinacolborane (HBpin). beilstein-journals.orgacs.org

This reaction is catalyzed by a palladium complex, typically formed in situ from a palladium precursor [e.g., Pd(OAc)₂, PdCl₂(dppf)] and a phosphine (B1218219) ligand (e.g., SPhos, XPhos). acs.orgresearchgate.net A base, such as potassium acetate (B1210297) or a tertiary amine, is required to facilitate the catalytic cycle. acs.org The reaction is advantageous as it can be performed under relatively mild conditions and is compatible with a wide range of functional groups, including carbonyls and nitro groups. nih.govacs.org This makes it particularly suitable for the synthesis of complex molecules like precursors to (3-Amino-5-formylphenyl)boronic acid.

Table 2: Examples of Palladium-Catalyzed Borylation

| Substrate | Boron Source | Catalyst/Ligand | Base | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 4-Iodoanisole | Pinacolborane | PdCl₂(CH₃CN)₂ / PCy₃ | Et₃N | 4-Anisoleboronic acid pinacol (B44631) ester | 94% | nih.gov |

| 3-Bromobenzonitrile | Bis(pinacolato)diboron | PdCl₂(dppf) | KOAc | 3-Cyanophenylboronic acid pinacol ester | 89% | acs.org |

| 4-Chlorotoluene | Bis(pinacolato)diboron | XPhos Pd G2 / XPhos | K₃PO₄ | 4-Tolylboronic acid pinacol ester | High | researchgate.net |

| 1-Bromo-3-nitrobenzene | Pinacolborane | PdCl₂(dppf) | Et₃N | 3-Nitrophenylboronic acid pinacol ester | 85% | acs.org |

Selective Introduction and Interconversion of Amino and Formyl Functionalities

With the phenylboronic acid core established, the next challenge is the precise installation of the amino and formyl groups at the 3- and 5-positions. This requires methods that offer high regioselectivity.

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org This technique relies on the presence of a "directed metalation group" (DMG) on the aromatic ring, which coordinates to an organolithium reagent and directs deprotonation to the adjacent ortho position. organic-chemistry.orguwindsor.ca Examples of DMGs include amides, carbamates, and methoxy (B1213986) groups. wikipedia.org The resulting aryllithium species can then be trapped with an appropriate electrophile to introduce a new substituent. organic-chemistry.org

While directly applicable for ortho-substitution, DoM can be used in multi-step sequences to achieve other substitution patterns. For instance, a DMG can be used to introduce one functional group, which is then followed by subsequent reactions to install other groups after removal or modification of the original DMG.

A common and reliable method for introducing an amino group onto an aromatic ring is a two-step process involving nitration followed by reduction. masterorganicchemistry.com Aromatic nitration is a classic electrophilic aromatic substitution reaction, typically carried out using a mixture of concentrated nitric acid and sulfuric acid. khanacademy.org This mixture generates the highly electrophilic nitronium ion (NO₂⁺), which attacks the benzene (B151609) ring.

Once the nitro group is in place, it can be readily reduced to an amino group using various methods. masterorganicchemistry.com Common reduction conditions include catalytic hydrogenation (e.g., H₂ over a palladium, platinum, or nickel catalyst) or the use of metals in acidic media, such as tin (Sn), iron (Fe), or zinc (Zn) in the presence of hydrochloric acid. masterorganicchemistry.comkhanacademy.org This pathway is highly effective for synthesizing anilines from a wide range of nitroaromatic precursors. acs.org

Several methods exist for the introduction of a formyl group (-CHO) onto an aromatic ring. The choice of method often depends on the nature of the substituents already present on the ring. wikipedia.org

Gattermann-Koch Reaction: This method formylates simple aromatic compounds like benzene or toluene (B28343) using carbon monoxide and hydrogen chloride under high pressure, with a catalyst system of aluminum chloride and copper(I) chloride. purechemistry.orgthermofisher.com It is generally limited to alkylbenzenes. thermofisher.com

Vilsmeier-Haack Reaction: This is a versatile method for formylating electron-rich aromatic compounds. It employs a Vilsmeier reagent, typically prepared from N,N-dimethylformamide (DMF) and an activating agent like phosphoryl chloride (POCl₃) or oxalyl chloride. tcichemicals.com

Rieche Formylation: This reaction uses dichloromethyl methyl ether in the presence of a Lewis acid catalyst (e.g., TiCl₄, SnCl₄) to formylate aromatic rings. commonorganicchemistry.com

Formylation via Lithiation: Aromatic compounds can be formylated by first undergoing lithiation (either through direct deprotonation or halogen-lithium exchange) to form an aryllithium intermediate. This intermediate is then quenched with an electrophilic formylating agent, most commonly DMF. commonorganicchemistry.com

Table 3: Common Aromatic Formylation Reactions

| Reaction Name | Formylating Agent | Typical Substrates | Conditions | Reference |

|---|---|---|---|---|

| Gattermann-Koch | CO, HCl | Benzene, Toluene | AlCl₃, CuCl, high pressure | purechemistry.orgthermofisher.com |

| Vilsmeier-Haack | DMF/POCl₃ | Electron-rich aromatics (e.g., phenols, anilines) | Varies, often mild | tcichemicals.com |

| Rieche | Dichloromethyl methyl ether | Aromatic rings | Lewis acid (e.g., TiCl₄) | commonorganicchemistry.com |

Protecting Group Strategies in Multistep Synthesis

In the multistep synthesis of this compound, the choice and sequence of protecting group installation and removal are critical for success. The amino and formyl groups must be masked to endure the conditions of borylation reactions (e.g., lithiation followed by reaction with a trialkyl borate) and any subsequent modifications.

Protection of the Amino Group: The primary amino group is a potent nucleophile and can interfere with many synthetic transformations. It is typically protected as a carbamate. organic-chemistry.org Common choices include:

tert-Butyloxycarbonyl (Boc): This group is installed using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and is stable to a wide range of non-acidic conditions. It is typically removed with strong acids like trifluoroacetic acid (TFA). iris-biotech.delibretexts.org

9-Fluorenylmethyloxycarbonyl (Fmoc): The Fmoc group is attached using Fmoc-Cl or Fmoc-OSu. It is notably labile to basic conditions, commonly removed with a solution of piperidine (B6355638) in an organic solvent. iris-biotech.delibretexts.org

Protection of the Formyl Group: The aldehyde (formyl) group is susceptible to oxidation, reduction, and nucleophilic attack. It is most commonly protected by converting it into an acetal (B89532) or ketal, which are stable to basic, nucleophilic, and organometallic reagents.

Cyclic Acetals: Reaction with ethylene (B1197577) glycol in the presence of an acid catalyst forms a 1,3-dioxolane (B20135) ring. This protecting group is robust but can be readily removed by aqueous acid hydrolysis. wikipedia.org A process for preparing formylphenylboronic acids often involves the use of such protected chlorobenzaldehydes. google.com

Orthogonal Protection Strategy: For a molecule with multiple functional groups, an orthogonal protection strategy is ideal. This approach allows for the selective removal of one protecting group in the presence of others by using distinct deprotection conditions. organic-chemistry.orgwikipedia.org For instance, an Fmoc-protected amine and an acetal-protected aldehyde represent an orthogonal pair. The Fmoc group can be cleaved with a base (e.g., piperidine) without affecting the acid-labile acetal. organic-chemistry.orgiris-biotech.de Conversely, the acetal can be hydrolyzed with acid while the Boc group on an amine remains intact.

Protection of the Boronic Acid Moiety: Boronic acids themselves can be sensitive to many reaction conditions. researchgate.net To overcome this, the boronic acid can be protected, most notably as an N-methyliminodiacetic acid (MIDA) boronate. MIDA boronates are exceptionally stable, air- and moisture-resistant crystalline solids that are compatible with a vast range of reagents and are easily purified by standard silica (B1680970) gel chromatography. nih.govnih.govillinois.edugrillolabuc.com This strategy allows the boronic acid group to be carried through multiple synthetic steps, with the free boronic acid being liberated at the desired stage using mild aqueous basic conditions. nih.govnih.gov

The following table summarizes common protecting group strategies relevant to the synthesis of this compound.

| Functional Group | Protecting Group | Abbreviation | Installation Reagents | Deprotection Conditions | Stability |

|---|---|---|---|---|---|

| Amino (-NH₂) | tert-Butyloxycarbonyl | Boc | (Boc)₂O, base | Strong acid (e.g., TFA, HCl) | Stable to base, hydrogenolysis |

| Amino (-NH₂) | 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl, base | Base (e.g., Piperidine) | Stable to acid, hydrogenolysis |

| Formyl (-CHO) | Ethylene Acetal | - | Ethylene glycol, acid catalyst | Aqueous acid (e.g., HCl) | Stable to base, organometallics, hydrides |

| Boronic Acid (-B(OH)₂) | N-Methyliminodiacetic acid boronate | MIDA boronate | MIDA, Dean-Stark | Mild aqueous base (e.g., NaHCO₃, NaOH) | Stable to chromatography, air, moisture, many reagents |

Purification and Isolation Techniques for Functionalized Arylboronic Acids

The purification of functionalized arylboronic acids like this compound presents unique challenges. Their polarity, amphoteric nature (due to the amino and boronic acid groups), and tendency to form cyclic trimeric anhydrides (boroxines) upon dehydration can complicate standard purification methods. vt.edu

Recrystallization: This is a common and effective method for purifying solid boronic acids. The choice of solvent is crucial. For aminophenylboronic acids, solvent mixtures including water, methanol, or benzene have been used to obtain crystalline material. nih.govresearchgate.net However, finding a suitable solvent system that provides good differential solubility for the target compound and its impurities can be a trial-and-error process.

Chromatography:

Silica Gel Chromatography: Standard silica gel chromatography is often problematic for boronic acids. reddit.com Their polar nature can lead to strong adsorption and streaking on the column, resulting in poor separation and low recovery. reddit.comresearchgate.net In some cases, pre-treating the silica gel with boric acid or using specialized solvent systems can mitigate these issues. researchgate.net

Reverse-Phase HPLC: High-performance liquid chromatography using a reverse-phase column (e.g., C18) is a more suitable chromatographic technique for polar compounds like functionalized boronic acids. sielc.com Methods using mobile phases of acetonitrile (B52724) and water with acid modifiers (like phosphoric or formic acid) can achieve good separation. sielc.com

Derivatization and Complexation: A powerful strategy for purifying boronic acids involves their reversible conversion into more easily handled derivatives.

Diethanolamine (B148213) Adducts: Boronic acids react with diethanolamine to form stable, crystalline sp³-hybridized zwitterionic esters. reddit.comresearchgate.netacs.org These adducts often precipitate from nonpolar solvents like ether, allowing for simple isolation by filtration, while many organic impurities remain in solution. reddit.comacs.org The pure boronic acid can then be regenerated by treatment with a mild acid. researchgate.netacs.org

Potassium Trifluoroborate Salts: Reaction of boronic acids with aqueous potassium hydrogen fluoride (B91410) (KHF₂) yields highly stable and crystalline potassium aryltrifluoroborate salts. These salts are generally easier to handle and purify by recrystallization than the corresponding boronic acids.

Phase-Switch Purification: This technique leverages the ability of boronic acids to form strong, water-soluble complexes with polyols, such as sorbitol, at high pH. acs.orgnih.gov The crude reaction mixture, dissolved in an organic solvent, is washed with a basic aqueous solution containing sorbitol. The boronic acid is selectively transferred to the aqueous phase as a boronate-sorbitol complex, leaving non-acidic impurities behind in the organic layer. reddit.comacs.org After separating the layers, the aqueous phase is acidified, breaking the complex and allowing the purified boronic acid to be recovered by extraction.

Acid-Base Extraction: The acidic nature of the boronic acid group can be exploited for purification. The crude product can be dissolved in an organic solvent and washed with a basic aqueous solution (e.g., NaOH, NaHCO₃) to form the water-soluble boronate salt. google.com The aqueous layer is then separated, washed with an organic solvent to remove neutral impurities, and subsequently acidified to precipitate the pure boronic acid. google.com

The following table compares various purification techniques for functionalized arylboronic acids.

| Technique | Principle | Advantages | Limitations |

|---|---|---|---|

| Recrystallization | Differential solubility of the compound and impurities in a solvent at different temperatures. | Can yield very pure material; scalable. | Finding a suitable solvent can be difficult; potential for product loss in the mother liquor. |

| Silica Gel Chromatography | Separation based on differential adsorption to a polar stationary phase. | Widely available and understood. | Often ineffective for boronic acids due to high polarity, leading to streaking and low recovery. reddit.comresearchgate.net |

| Diethanolamine Adduct Formation | Reversible formation of a stable, crystalline adduct that can be isolated by filtration. researchgate.net | Simple, often high-yielding isolation; adducts are stable. acs.org | Requires an additional deprotection step (acid hydrolysis). acs.org |

| Phase-Switch Extraction (with Sorbitol) | Selective transfer of boronic acid into a basic aqueous phase via complexation with a polyol. nih.gov | Avoids chromatography; highly selective for boronic acids; uses green reagents. acs.org | Requires the compound to be soluble in an immiscible organic solvent; involves multiple extraction steps. |

| Acid-Base Extraction | Conversion of the acidic boronic acid to a water-soluble salt to separate it from neutral impurities. google.com | Simple, inexpensive, and scalable. | Less effective for removing acidic or basic impurities. |

Chemical Reactivity and Transformation Pathways of 3 Amino 5 Formylphenyl Boronic Acid

Reactivity of the Boronic Acid Moiety

The boronic acid group is a versatile functional group that engages in several important chemical reactions, most notably in the formation of new carbon-carbon and carbon-heteroatom bonds, as well as in the formation of esters with diols and the self-condensation to form boroxines.

The boronic acid moiety of (3-Amino-5-formylphenyl)boronic acid is primarily utilized in palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds. These reactions are fundamental in the synthesis of complex organic molecules, including pharmaceuticals and functional materials.

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of C-C bonds by coupling an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. While specific studies detailing the use of this compound in Suzuki-Miyaura reactions are not extensively documented in publicly available literature, its reactivity can be inferred from the general mechanism and studies on similarly substituted phenylboronic acids.

The reaction mechanism is generally understood to proceed through a catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination.

Oxidative Addition: A low-valent palladium(0) catalyst reacts with the organohalide (Ar-X) to form a palladium(II) intermediate.

Transmetalation: The organoboron species, in this case, this compound, activated by a base, transfers its organic group to the palladium(II) center, displacing the halide. The base is crucial for the formation of a boronate species (e.g., [ArB(OH)3]⁻), which is more nucleophilic and facilitates the transmetalation step.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final biaryl product, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

The presence of both an electron-donating amino group and an electron-withdrawing formyl group on the phenyl ring of this compound can influence its reactivity in the Suzuki-Miyaura coupling. The electronic effects of these substituents can affect the rate of transmetalation. Generally, electron-withdrawing groups can increase the Lewis acidity of the boron atom, potentially affecting the equilibrium of boronate formation, while electron-donating groups can influence the nucleophilicity of the aryl group being transferred.

A variety of palladium catalysts, ligands, and bases can be employed to optimize the reaction conditions for specific substrates. The choice of these components is critical for achieving high yields and selectivity.

Table 1: General Parameters for Suzuki-Miyaura Cross-Coupling Reactions

| Component | Examples | Role |

|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ | Catalyzes the cross-coupling reaction |

| Ligand | Triphenylphosphine (PPh₃), SPhos, XPhos | Stabilizes the palladium catalyst and modulates its reactivity |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid for transmetalation |

| Solvent | Toluene (B28343), Dioxane, DMF, Water | Solubilizes reactants and catalyst |

| Organohalide | Aryl iodides, bromides, chlorides, triflates | Coupling partner for the boronic acid |

The Chan-Lam coupling, also known as the Chan-Evans-Lam coupling, is a copper-catalyzed reaction that forms a carbon-heteroatom bond between a boronic acid and an amine, alcohol, or thiol. wikipedia.org This reaction is particularly useful for the synthesis of aryl amines and aryl ethers under mild conditions, often at room temperature and open to the air. organic-chemistry.org

Given that this compound already possesses an amino group, its primary utility in a Chan-Lam reaction would be as the arylating agent, coupling with another nucleophile (e.g., an alcohol or a different amine). The internal amino group of the boronic acid could potentially compete as a nucleophile, leading to self-coupling or polymerization under certain conditions. Careful optimization of reaction conditions would be necessary to favor the desired intermolecular coupling.

The generally accepted mechanism involves the formation of a copper(II)-aryl complex, which then coordinates with the nucleophile. An oxidative process, often involving atmospheric oxygen, is believed to generate a copper(III) intermediate, which then undergoes reductive elimination to form the desired product and a copper(I) species. The copper(I) is then re-oxidized to copper(II) to complete the catalytic cycle.

While the Suzuki-Miyaura and Chan-Lam couplings are the most common reactions for arylboronic acids, other transition metal-catalyzed cross-coupling reactions could potentially involve this compound, although specific examples are not readily found in the literature.

Stille Coupling: The Stille reaction couples an organotin compound with an organohalide, catalyzed by palladium. wikipedia.org Boronic acids are not the typical coupling partners in this reaction.

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orglibretexts.org Boronic acids are not directly used in the standard Sonogashira reaction.

Liebeskind–Srogl Coupling: This reaction is a palladium-catalyzed cross-coupling of a thioester with a boronic acid to produce a ketone. wikipedia.orgnih.gov In principle, this compound could be used in this reaction to synthesize an aryl ketone, with the amino and formyl groups being tolerated under the neutral reaction conditions. The reaction is stoichiometric in a copper(I) carboxylate co-catalyst. researchgate.net

Boronic acids reversibly react with diols and polyols to form cyclic boronate esters. This reaction is highly dependent on pH and the nature of the diol. This compound can undergo this esterification, which is a key reaction for its application in sensors and protecting group strategies.

The formation of boronate esters is typically favored in basic conditions, where the boronic acid is in its tetrahedral boronate form, which is more reactive towards diols. The stability of the resulting cyclic ester depends on the ring size, with five- and six-membered rings being the most common.

A study on the electropolymerization of 3-aminophenylboronic acid (a close analog lacking the formyl group) in ethylene (B1197577) glycol demonstrated the in-situ formation of a boronate ester. rsc.org The reaction between the boronic acid group and the 1,2-diol of ethylene glycol generated protons, facilitating the polymerization process. rsc.org This indicates that this compound would readily react with ethylene glycol.

Another common diol used for the protection of boronic acids is pinacol (B44631) (2,3-dimethyl-2,3-butanediol). The reaction of a boronic acid with pinacol forms a stable pinacol boronate ester, which is often used to purify and handle boronic acids. The pinacol ester of 3-formylphenylboronic acid is commercially available, indicating its straightforward synthesis and stability. sigmaaldrich.comsigmaaldrich.com

Table 2: Examples of Boronate Ester Formation

| Diol/Polyol | Product | Reaction Conditions | Application |

|---|---|---|---|

| Ethylene Glycol | 2-(3-Amino-5-formylphenyl)-1,3,2-dioxaborolane | Typically in a non-aqueous solvent, may be reversible with water | Intermediate in polymerization, protecting group |

Boronic acids can undergo a dehydration reaction to form cyclic trimers known as boroxines (or boronic anhydrides). wikipedia.org This process involves the condensation of three molecules of the boronic acid with the elimination of three molecules of water. nih.gov The reaction is reversible, and the equilibrium between the boronic acid and the boroxine (B1236090) can be shifted by controlling the concentration of water.

The formation of boroxines is generally achieved by heating the boronic acid, often with azeotropic removal of water, or by using a dehydrating agent. nih.gov For this compound, the formation of the corresponding boroxine, tris(3-amino-5-formylphenyl)boroxine, is expected under anhydrous conditions. The presence of substituents on the phenyl ring can influence the stability and ease of formation of the boroxine. The equilibrium between the monomeric boronic acid and the trimeric boroxine is an important consideration when using this compound in anhydrous reaction conditions. Boroxines themselves can also be active participants in cross-coupling reactions. clockss.org

Carbon-Carbon Bond-Forming Reactions

Reactivity of the Formyl (Aldehyde) Group

The formyl group, an aromatic aldehyde, is characterized by an electrophilic carbonyl carbon. This electrophilicity dictates its reactivity, making it susceptible to attack by various nucleophiles. Key transformations of the formyl group include nucleophilic additions, condensation reactions, and reductions.

Nucleophilic addition is a fundamental reaction of aldehydes. libretexts.org The process involves the attack of a nucleophile on the carbonyl carbon, leading to the breaking of the carbon-oxygen π-bond and the formation of a tetrahedral intermediate. libretexts.org

Imine Formation: One of the most common reactions of the formyl group is its condensation with primary amines to form imines, also known as Schiff bases. masterorganicchemistry.comorganic-chemistry.org This reaction is a classic example of a nucleophilic addition-elimination (or condensation) reaction where a molecule of water is liberated. masterorganicchemistry.com The reaction is often catalyzed by acid. masterorganicchemistry.com The formation of imines from 3-formylphenylboronic acid derivatives has been demonstrated, where the aldehyde reacts with various primary amines, such as 4-amino acetophenone (B1666503) or 2,6-dimethoxy aniline (B41778), typically under reflux in ethanol. nih.gov The resulting imine (C=N) bond is a key structural motif in many biologically active compounds and ligands. nih.gov The reaction of 2-formylphenylboronic acids with hydrazides to form iminoboronates, which are stabilized by a dative bond between the imine nitrogen and the boron atom, has also been explored. rsc.orgnih.govnih.gov

Table 1: Examples of Imine Formation with Formylphenylboronic Acid Derivatives

| Amine Reactant | Aldehyde Reactant | Product | Reaction Conditions | Reference |

| 4-Amino benzoic hydrazide | 3-Formyl phenyl boronic acid | 3-((4-(hydrazine carbonyl) phenyl imino) methyl) phenyl boronic acid | Absolute ethanol, reflux at 100 °C for 24 h | nih.gov |

| 2,6-Dimethoxy aniline | 3-Formyl phenyl boronic acid | 3-((2,6-dimethoxy phenyl imino) methyl) phenyl boronic acid | Absolute ethanol, reflux at 100 °C for 24 h | nih.gov |

| 4-Amino acetophenone | 3-Formyl phenyl boronic acid | 3-((4-acetyl phenyl imino)methyl) phenyl boronic acid | Absolute ethanol, reflux at 100 °C for 24 h | nih.gov |

Cyanohydrin Formation: The aldehyde group can react with a cyanide ion (e.g., from HCN or NaCN) in a base-promoted nucleophilic addition to form a cyanohydrin. libretexts.org This reaction involves the attack of the nucleophilic cyanide ion on the carbonyl carbon, followed by protonation of the resulting alkoxide intermediate. libretexts.org The product contains both a hydroxyl (-OH) and a cyanide (-CN) group attached to the same carbon atom. libretexts.org This transformation is significant as the cyano group can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Condensation reactions involve the combination of two molecules with the elimination of a small molecule, such as water. libretexts.org The formyl group of this compound readily participates in such reactions.

Knoevenagel Condensation: The Knoevenagel condensation is a modification of the aldol (B89426) condensation where an aldehyde or ketone reacts with an active hydrogen compound in the presence of a basic catalyst, typically an amine. wikipedia.org The reaction is a nucleophilic addition followed by a dehydration reaction to yield an α,β-unsaturated product. wikipedia.org Active methylene (B1212753) compounds suitable for this reaction include diethyl malonate, malonic acid, and cyanoacetic acid. wikipedia.org The formyl group on the phenylboronic acid scaffold can serve as the aldehyde component in this reaction, enabling the synthesis of complex derivatives. nih.govnih.gov For instance, the reaction of bromo aldehydes with active methylene compounds is a key step in the synthesis of merocyanine (B1260669) libraries. nih.gov

Doebner Modification: A variation of the Knoevenagel condensation, the Doebner modification, uses pyridine (B92270) as the solvent and involves a nucleophile with at least one carboxylic acid group, such as malonic acid. wikipedia.org This reaction is often accompanied by decarboxylation. wikipedia.org Aromatic aldehydes have been shown to undergo the Doebner reaction with malonic acid. rsc.org

The formyl group can be reduced to a primary alcohol (hydroxymethyl group) using various reducing agents. Common laboratory reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The aldehyde can also be converted to an amine via reductive amination. This two-step process first involves the formation of an imine with an amine, which is then reduced in situ. researchgate.net This method avoids the direct reduction of the aldehyde to an alcohol and provides a route to aminomethylphenylboronic acids. researchgate.net However, studies have shown that deboronation (loss of the boronic acid group) can occur during the reductive amination of formylphenylboronic acids, depending on the isomer and the amine substrate used. researchgate.net

Table 2: Potential Reduction Products of the Formyl Group

| Reaction Type | Reagent(s) | Product Functional Group |

| Direct Reduction | Sodium borohydride (NaBH₄) | Primary Alcohol (-CH₂OH) |

| Reductive Amination | Primary Amine (R-NH₂), Reducing Agent (e.g., NaBH₃CN) | Secondary Amine (-CH₂-NHR) |

Reactivity of the Amino Group

The amino group (-NH₂) is a nucleophilic and basic functional group. Its lone pair of electrons on the nitrogen atom allows it to react with a variety of electrophiles.

The amino group of this compound can undergo acylation when treated with acylating agents such as acid chlorides or anhydrides. aklectures.com This reaction results in the formation of an amide bond. For example, reacting the amino group with acetic anhydride (B1165640) would yield the corresponding acetamide (B32628) derivative. aklectures.com This transformation is useful for protecting the amino group during subsequent reactions or for introducing new functional moieties into the molecule. The Friedel-Crafts acylation, which typically involves acylating an aromatic ring, can also utilize α-amino acid derivatives as acyl donors to prepare aryl keto α-amino acids. nih.gov

Alkylation of the amino group involves the replacement of one or more of its hydrogen atoms with an alkyl group. This can be achieved by reacting the molecule with alkyl halides. The reaction proceeds via nucleophilic substitution, where the amino group acts as the nucleophile. The primary amine can be converted into a secondary amine, a tertiary amine, or even a quaternary ammonium (B1175870) salt, depending on the reaction conditions and the stoichiometry of the alkylating agent. Methodologies have been developed for the alkylation of amino acids and for introducing boronic acids into peptides by alkylating secondary amines with reagents like o-(bromomethyl)phenylboronic acid. rsc.orggoogle.com

Imine Formation with Aldehydes or Ketones

The primary amino group (-NH₂) of this compound can react with external aldehydes or ketones to form an imine, also known as a Schiff base. This condensation reaction involves the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon, followed by the elimination of a water molecule.

The reaction is typically reversible and is often catalyzed by acid. The pH of the reaction medium is a critical parameter; a slightly acidic condition (around pH 5) is generally optimal. At very low pH, the amine becomes protonated and non-nucleophilic, while at high pH, there is insufficient acid to catalyze the dehydration step.

The general mechanism proceeds as follows:

Nucleophilic Addition: The lone pair of electrons on the nitrogen of the amino group attacks the carbonyl carbon of the aldehyde or ketone.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral intermediate known as a carbinolamine.

Protonation of Hydroxyl Group: The hydroxyl group of the carbinolamine is protonated by an acid catalyst, converting it into a good leaving group (water).

Elimination of Water: The lone pair on the nitrogen facilitates the elimination of a water molecule, forming a positively charged species called an iminium ion.

Deprotonation: A base (such as water or another amine molecule) removes a proton from the nitrogen to yield the final, neutral imine product.

The presence of the boronic acid and formyl groups on the phenyl ring can influence the reactivity of the amino group through electronic effects, though the fundamental pathway of imine formation remains the same.

Table 1: Representative Imine Formation Reactions This table illustrates the general reaction of the amino group on this compound with various carbonyl compounds.

| Reactant 1 | Carbonyl Compound | Product (Imine) |

| This compound | Acetone | N-(propan-2-ylidene)-3-amino-5-formylphenylboronic acid |

| This compound | Cyclohexanone | N-(cyclohexylidene)-3-amino-5-formylphenylboronic acid |

| This compound | Benzaldehyde | N-(phenylmethylene)-3-amino-5-formylphenylboronic acid |

Cooperative and Orthogonal Reactivity of Multiple Functional Groups

The unique arrangement of the amino, formyl, and boronic acid groups on the same molecule allows for complex reactivity. These groups can react cooperatively, where the presence of one influences the reactivity of another, or orthogonally, where they react selectively under different conditions. This versatility makes the compound a valuable building block in supramolecular chemistry and materials science.

Intermolecular Condensation and Polymerization

The trifunctional nature of this compound makes it an excellent monomer for the synthesis of polymers and porous crystalline materials like Covalent Organic Frameworks (COFs). researchgate.net COFs are constructed from organic building blocks linked by strong covalent bonds, forming ordered, porous structures. mdpi.com The different functional groups on the molecule can participate in various condensation reactions to build these extended networks.

Key intermolecular reactions include:

Imine Linkage Formation: The formyl group of one monomer can react with the amino group of another, or the monomer can be co-polymerized with other polyamine or polyaldehyde linkers. This imine condensation is one of the most common and robust methods for synthesizing chemically stable COFs.

Boroxine Ring Formation: Under dehydrating conditions, three boronic acid groups can undergo self-condensation to form a stable, six-membered boroxine ring. This reaction can link three monomers together, creating a 2D sheet-like structure. researchgate.net

Boronate Ester Linkage Formation: The boronic acid group can react with diols, such as catechols, to form reversible boronate ester linkages. This is another foundational reaction for creating boronate ester-based COFs. researchgate.netrsc.org

By choosing appropriate co-monomers and reaction conditions, this compound can be used to design and synthesize materials with tunable porosity, high thermal stability, and large surface areas for applications in gas storage, catalysis, and sensing. nih.gov

Table 2: Potential Intermolecular Polymerization Strategies

| Polymerization Type | Co-monomer / Condition | Resulting Linkage | Potential Polymer Structure |

| Self-condensation | Dehydration | Boroxine Ring | 2D Porous Polymer |

| Imine Polycondensation | 1,4-Diaminobenzene | Imine (C=N) | Linear Polymer or 2D COF |

| Imine Polycondensation | 1,3,5-Triformylbenzene | Imine (C=N) | 2D Covalent Organic Framework |

| Boronate Ester Polycondensation | 2,3,6,7,10,11-Hexahydroxytriphenylene | Boronate Ester | 2D Covalent Organic Framework |

Structural and Spectroscopic Characterization of 3 Amino 5 Formylphenyl Boronic Acid

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms in the solid state, including molecular geometry and intermolecular interactions.

While a crystal structure for (3-Amino-5-formylphenyl)boronic acid itself is not publicly available, the structure of 3-formylphenylboronic acid offers significant insights. nih.gov In this analogue, the molecule is essentially planar, with the formyl and boronic acid groups being nearly coplanar with the benzene (B151609) ring. nih.gov Bond lengths and angles are generally within typical ranges. It is expected that this compound would also adopt a largely planar conformation to maximize conjugation. The geometry of the boronic acid group is typically trigonal planar, with B-O distances around 1.37 Å and O-B-O angles near 120°. researchgate.net

The crystal packing of phenylboronic acids is dominated by extensive hydrogen bonding. In the crystal structure of 3-formylphenylboronic acid, molecules are linked by O-H···O hydrogen bonds between the boronic acid groups of adjacent molecules, forming dimeric structures or extended chains. nih.govresearchgate.net The formyl group also participates in the crystal packing, though it does not significantly distort the benzene ring. nih.gov

For this compound, the presence of the additional amino group would introduce N-H donors, creating more complex and robust hydrogen-bonding networks. It is highly probable that N-H···O hydrogen bonds would form between the amino group of one molecule and the oxygen atoms of the boronic acid or formyl groups of neighboring molecules. This would likely lead to a dense, three-dimensional network, influencing the material's physical properties such as melting point and solubility.

Computational Chemistry and Theoretical Studies

Computational chemistry serves as a powerful tool for elucidating the intricate structural and electronic properties of molecules, offering insights that complement experimental findings. In the case of this compound, theoretical studies, particularly those employing Density Functional Theory (DFT), are instrumental in understanding its molecular geometry, electronic landscape, reactivity, and potential for intramolecular transformations. These computational approaches allow for a detailed examination of the molecule at the atomic level, providing a predictive framework for its chemical behavior.

Density Functional Theory (DFT) Calculations of Molecular and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of many-body systems. For this compound, DFT calculations can predict its most stable three-dimensional conformation and provide a wealth of information about its electronic properties.

Theoretical studies on similar molecules, such as 3-fluoro-4-formylphenylboronic acid, often employ the B3LYP hybrid functional with a 6-311++G(d,p) basis set to achieve a balance between computational cost and accuracy. semanticscholar.org This level of theory is effective for optimizing the molecular geometry, calculating vibrational frequencies, and determining electronic parameters. semanticscholar.orgnih.gov

The optimized structure of this compound would reveal key bond lengths, bond angles, and dihedral angles. The presence of the electron-donating amino group (-NH₂) and the electron-withdrawing formyl (-CHO) and boronic acid [-B(OH)₂] groups on the phenyl ring is expected to induce specific geometric and electronic effects. DFT calculations can quantify these effects, such as distortions in the benzene ring from perfect hexagonal symmetry. researchgate.net

A critical aspect of the electronic structure is the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is typically localized on the more electron-rich portions of the molecule, likely involving the amino group and the phenyl ring, while the LUMO is expected to be distributed over the electron-deficient formyl and boronic acid moieties. acs.orgresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. nih.govnih.gov A smaller gap suggests that the molecule is more polarizable and chemically reactive. researchgate.net

Below is a representative table of predicted geometric parameters for this compound, based on DFT calculations performed on analogous structures. semanticscholar.org

| Parameter | Atom Pair/Triplet | Predicted Value |

| Bond Length (Å) | C-B | 1.55 |

| B-O | 1.37 | |

| C-N | 1.40 | |

| C=O | 1.22 | |

| **Bond Angle (°) ** | C-C-B | 121 |

| O-B-O | 118 | |

| C-C-N | 120 | |

| Dihedral Angle (°) | C-C-B-O | 180 (planar) or ~30 (twisted) |

Note: These values are illustrative and represent typical results from DFT/B3LYP calculations on substituted phenylboronic acids.

Prediction of Reactivity and Reaction Mechanisms

Computational chemistry is invaluable for predicting the reactivity of a molecule and elucidating the mechanisms of its reactions. For this compound, with its multiple functional groups, theoretical calculations can identify the most likely sites for electrophilic and nucleophilic attack and map out the potential energy surfaces of various reactions.

Quantum-chemical calculations can predict reaction pathways by identifying transition states and intermediates. researchgate.net The energy barriers associated with these transition states determine the kinetics of a reaction. Studies on the reactions of phenyl radicals with aldehydes, for example, have used DFT to show that hydrogen abstraction from the aldehydic group is the dominant reaction channel due to a lower energy barrier compared to other pathways. researchgate.net A similar approach can be applied to reactions involving the formyl group of this compound, such as in reductive amination processes.

The boronic acid group is well-known for its participation in Suzuki-Miyaura cross-coupling reactions. mdpi.com DFT calculations can model the entire catalytic cycle of such a reaction, providing insights into the mechanism of transmetalation, reductive elimination, and oxidative addition steps. The electronic effects of the amino and formyl substituents on the phenyl ring would influence the reactivity of the boronic acid moiety, a factor that can be quantitatively assessed through computation.

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated from the calculated electron density. semanticscholar.orgresearchgate.net These maps visualize the charge distribution across the molecule, highlighting electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. For this compound, the oxygen of the formyl group and the oxygens of the boronic acid would be regions of negative potential, susceptible to electrophilic attack, while the hydrogens of the amino and hydroxyl groups would be regions of positive potential.

Studies on Tautomeric Equilibria and Intramolecular Interactions

Molecules with multiple functional groups capable of hydrogen bonding and proton transfer can exist as a mixture of tautomers. Computational studies are essential for determining the relative stabilities of these different isomeric forms and understanding the intramolecular forces that govern the equilibrium. mdpi.com

For this compound, several tautomeric forms and conformational isomers are possible. The amino group (-NH₂) can potentially engage in tautomerism, although the amino form is typically predominant for amino-heteroaromatic compounds. researchgate.net More significant are the interactions and potential cyclization involving the formyl and boronic acid groups. Ortho-formylphenylboronic acids, for instance, are known to exist in a tautomeric equilibrium with their cyclic 3-hydroxybenzoxaborole form, both in solution and in the solid state. researchgate.netresearchgate.net While the meta-positioning of the substituents in this compound prevents this specific cyclization, the potential for strong intramolecular hydrogen bonding between the functional groups remains.

DFT calculations can be used to model different conformers and potential tautomers and calculate their relative Gibbs free energies to predict their populations at equilibrium. mdpi.com For instance, hydrogen bonds can form between the amino group's hydrogens and the formyl oxygen, or between the boronic acid's hydroxyl groups and the amino nitrogen or formyl oxygen. The strength of these interactions can be quantified using methods like Natural Bond Orbital (NBO) analysis or the Atoms-in-Molecules (AIM) theory. mdpi.com These analyses can reveal stabilizing orbital interactions, such as those between lone pairs and antibonding orbitals, that correspond to hydrogen bonds. nih.gov

The table below summarizes the potential intramolecular interactions that could be investigated using computational methods.

| Interacting Groups | Type of Interaction | Computational Method for Analysis |

| Amino (-NH₂) and Formyl (-CHO) | Hydrogen Bond (N-H···O=C) | DFT Energy Calculation, NBO, AIM |

| Boronic Acid [-B(OH)₂] and Amino (-NH₂) | Hydrogen Bond (O-H···N) | DFT Energy Calculation, NBO, AIM |

| Boronic Acid [-B(OH)₂] and Formyl (-CHO) | Hydrogen Bond (O-H···O=C) | DFT Energy Calculation, NBO, AIM |

| Phenyl Ring and Polar Groups | Polar–π Interactions | DFT Energy Calculation, MEP Analysis |

Applications of 3 Amino 5 Formylphenyl Boronic Acid in Advanced Chemical Research

As a Versatile Building Block for Complex Molecular Architectures

The strategic placement of the three functional groups on the phenyl ring makes (3-Amino-5-formylphenyl)boronic acid a powerful tool for constructing complex molecules. The boronic acid moiety is renowned for its role in palladium-catalyzed cross-coupling reactions, while the amino and formyl groups offer pathways for condensation and cyclization reactions. nih.gov

Organoboron compounds, particularly aryl boronic acids, are fundamental intermediates in organic chemistry, most notably for their use in the Suzuki-Miyaura cross-coupling reaction to form new carbon-carbon bonds. nih.gov The boronic acid group of this compound can readily participate in such reactions with aryl or vinyl halides. This reaction allows for the introduction of a new substituent at the boron-bearing carbon, while the amino and formyl groups remain available for subsequent transformations. This sequential functionalization provides a controlled method for synthesizing highly substituted aromatic compounds, which are valuable scaffolds in medicinal chemistry and materials science.

The combination of functional groups in this compound makes it an ideal starting material for various cyclization reactions to form heterocyclic structures.

Benzoxaborole Derivatives: Benzoxaboroles are a class of boron-containing heterocycles with significant medicinal potential. nih.govacs.org The synthesis of these structures often relies on the intramolecular cyclization of ortho-formylphenylboronic acids. rsc.org Although the title compound has a meta relationship between the formyl and boronic acid groups, related isomers like 2-formylphenylboronic acid are direct precursors. The general synthesis involves the reaction of the formyl group with an amine to form an intermediate that facilitates cyclization with the adjacent boronic acid. nih.gov The amino group on the this compound backbone can be used to synthesize amino-substituted benzoxaboroles or analogues like benzazaboroles through reductive amination procedures. rsc.org

Quinolines: The synthesis of quinolines, a core structure in many pharmaceuticals, can be achieved through various condensation reactions. The Combes quinoline (B57606) synthesis or Friedländer annulation are classic methods that involve the reaction of an aniline (B41778) with a β-diketone or an α-methylene ketone, respectively. The amino and formyl groups of this compound can serve as the aniline and carbonyl components in related cyclization strategies, providing a route to quinolines bearing a boronic acid group at a defined position. organic-chemistry.orgmdpi.com

Imidazoles: Imidazoles are another critical heterocyclic motif in medicinal chemistry. nih.gov Their synthesis can often be accomplished via multicomponent reactions, such as the Radziszewski reaction, which combines a dicarbonyl compound, an aldehyde, an amine, and ammonia (B1221849). nih.govorganic-chemistry.org this compound can serve as both the aldehyde and amine source in a one-pot synthesis, reacting with a dicarbonyl compound and an ammonia source (like ammonium (B1175870) acetate) to produce highly substituted imidazoles. researchgate.net

Table 1: Heterocyclic Synthesis Pathways

| Heterocycle | Key Precursor Functionalities | General Reaction Type |

|---|---|---|

| Benzoxaborole | ortho-Formyl and Boronic Acid | Intramolecular Cyclization |

| Quinoline | Aniline and Carbonyl | Condensation/Annulation |

| Imidazole | Aldehyde, Amine, Dicarbonyl | Multicomponent Reaction |

Supramolecular Chemistry and Dynamic Covalent Systems

The reversible nature of reactions involving the boronic acid and formyl groups makes this compound particularly suitable for applications in supramolecular chemistry and the construction of dynamic covalent systems.

The trifunctional nature of this compound allows it to act as a node or a linker in the formation of larger, ordered structures. By reacting it with complementary bifunctional or multifunctional molecules, it is possible to construct macrocycles or polymers. For instance, the reaction of the amino and formyl groups with corresponding functional groups on other monomers can lead to the formation of large, covalently linked assemblies. The boronic acid can participate in forming boronate esters with diols, adding another layer of potential connectivity. nih.gov

Dynamic covalent chemistry (DCvC) utilizes reversible reactions to create complex molecules and materials that can adapt their structure in response to environmental stimuli. nih.gov The reaction between the formyl group of this compound and a primary amine leads to the formation of an imine bond. This reaction is inherently reversible. nih.gov

A particularly important reaction in this context is the formation of iminoboronates. When a boronic acid is positioned ortho to a carbonyl group, it can form a dative bond with the nitrogen atom of the imine formed from the carbonyl. nih.govchemrxiv.org This intramolecular coordination results in a five- or six-membered ring that significantly stabilizes the imine linkage while maintaining its reversibility. researchgate.net This chemistry allows for rapid and reversible conjugation at neutral pH. nih.gov While the title compound has a meta relationship, the principle of using the formyl group for dynamic imine formation remains a key application. The amino group of one molecule can react with the formyl group of another to create dynamic polymeric chains or networks. researchgate.net

Table 2: Key Dynamic Covalent Reactions

| Reaction Name | Reacting Groups | Resulting Linkage | Key Feature |

|---|---|---|---|

| Imine Formation | Aldehyde + Amine | Imine (C=N) | Reversible under acidic conditions |

| Iminoboronate Formation | ortho-Formylphenylboronic Acid + Amine | Iminoboronate | Reversible at neutral pH, enhanced stability |

Crystal engineering involves the design of solid-state structures with desired properties by controlling intermolecular interactions. Boronic acids are excellent functional groups for this purpose as they can act as both hydrogen bond donors and acceptors. diva-portal.org The B(OH)₂ group can form robust hydrogen-bonded synthons with complementary functional groups like carboxylates or nitrogen-containing heterocycles. researchgate.netrsc.org

This compound possesses three distinct sites for hydrogen bonding: the boronic acid hydroxyls, the amino group, and the formyl oxygen. This multivalency allows for the formation of complex and predictable hydrogen-bonding networks. Amino acids, with their zwitterionic character, are particularly effective co-formers for creating stable co-crystals with boronic acids. nih.govnih.gov The combination of the boronic acid, amine, and formyl functionalities provides a versatile platform for engineering multicomponent molecular crystals with tailored architectures and properties. diva-portal.org

Materials Science Applications

This compound is a versatile building block in materials science, primarily due to its unique combination of functional groups. The boronic acid moiety allows for reversible covalent interactions with cis-diol-containing molecules, the amino group provides a site for chemical modification and influences the electronic properties of the boronic acid, and the formyl group offers an additional reactive handle for covalent immobilization or post-functionalization.

Development of Boronate Affinity Materials for Selective Recognition and Enrichment

Boronate affinity materials are a class of sorbents designed for the selective capture and separation of compounds containing cis-diol functionalities. rsc.org This includes a wide range of biologically significant molecules such as glycoproteins, saccharides, and ribonucleosides. nih.govnih.gov The core principle of boronate affinity chromatography is the reversible formation of cyclic boronate esters between the boronic acid ligand and the 1,2- or 1,3-diols of the target molecule in an alkaline aqueous solution. nih.gov The captured molecules can be released by lowering the pH, which dissociates the boronate ester. nih.gov

This compound is an attractive ligand for creating these materials. Its structural features offer several advantages:

Broad-Spectrum Selectivity: Like other boronic acids, it can bind with a wide range of cis-diol-containing biomolecules. rsc.org

pH-Controlled Interaction: The binding and release of target molecules can be controlled by adjusting the pH of the medium. rsc.orgnih.gov

Reversible Covalent Bonding: The formation of boronate esters is a reversible covalent interaction, which allows for both strong binding and gentle elution. rsc.orgnih.gov

The presence of the amino and formyl groups on the phenyl ring modifies the electronic properties of the boronic acid, which can influence its pKa and, consequently, the optimal pH for binding. Researchers have developed various strategies to lower the binding pH of boronate affinity materials to be more compatible with biological samples, such as introducing electron-withdrawing groups to the phenyl ring. rsc.org The formyl group on this compound can contribute to this effect.

These materials are often prepared by immobilizing the boronic acid ligand onto a solid support, such as silica (B1680970) nanoparticles or magnetic beads. frontiersin.orgmdpi.com The amino or formyl group of this compound can be used for this immobilization, creating a stable and reusable affinity matrix for applications in proteomics, metabolomics, and disease diagnostics. rsc.orgnih.gov

Table 1: Key Features of Boronate Affinity Materials

| Feature | Description | Relevance of this compound |

|---|---|---|

| Binding Principle | Reversible formation of cyclic esters with cis-diols. nih.gov | The boronic acid group is the active binding site. |

| Selectivity | Targets molecules with 1,2- or 1,3-diol groups (e.g., glycoproteins, saccharides). rsc.orgnih.gov | Broad applicability in separating various biomolecules. |

| Control Mechanism | pH-dependent binding and release; binding is stronger at alkaline pH. nih.gov | The amino and formyl groups can modulate the optimal binding pH. |

| Applications | Separation, enrichment, and analysis of biomolecules. rsc.org | Useful in glycoproteomics, metabolomics, and diagnostics. nih.gov |

Integration into Responsive Polymer Systems

Stimuli-responsive polymers, or "smart" polymers, are materials that undergo significant changes in their physical or chemical properties in response to external stimuli such as pH, temperature, or the presence of a specific analyte. rsc.org Boronic acid-containing polymers have been extensively studied for their responsiveness to diols, particularly glucose. mdpi.comrsc.org

The integration of this compound into polymer structures imparts this diol-responsive behavior. The fundamental mechanism involves the equilibrium shift of the boronic acid upon binding with a diol. This interaction converts the neutral, trigonal boronic acid into a negatively charged, tetrahedral boronate ester. mdpi.com This change in charge density along the polymer backbone leads to macroscopic changes, such as swelling or shrinking of the polymer network. mdpi.commdpi.com

This compound can be incorporated into various polymer architectures, including:

Hydrogels: Cross-linked polymer networks that can swell in the presence of glucose, enabling applications in self-regulated insulin (B600854) delivery systems. mdpi.com

Micelles and Vesicles: Self-assembled nanostructures where diol-binding can trigger disassembly and release of an encapsulated payload. rsc.org

Polymer Brushes: Chains of polymers tethered to a surface, where changes in swelling can be used for sensing applications.

A notable example involves conjugating a related compound, 3-aminophenylboronic acid (APBA), with pH-responsive polymers like poly(acrylic acid) and gold nanoparticles to create colorimetric sensors for bacteria. nih.gov The boronic acid binds to saccharides on the bacterial cell surface, triggering a color change in the nanoparticle solution. nih.gov The additional functional groups on this compound offer further opportunities for creating multifunctional responsive systems.

Table 2: Responsive Polymer Systems Incorporating Boronic Acids

| Polymer System | Response Mechanism | Potential Application |

|---|---|---|

| Hydrogels | Change in swelling due to boronate ester formation. mdpi.com | Glucose-responsive insulin delivery. rsc.org |

| Micelles/Vesicles | Disassembly triggered by diol binding. rsc.org | Controlled drug release. |

| Nanoparticle Conjugates | Aggregation/dispersion of nanoparticles causing color change. nih.gov | Bacterial detection and biosensing. nih.gov |

Surface Immobilization Studies

The immobilization of this compound onto various surfaces is crucial for creating functional devices for sensing, separation, and diagnostics. The amino and formyl groups provide versatile handles for covalent attachment to surfaces like gold, silica, glass, or polymer resins. mdpi.comresearchgate.net

Common immobilization strategies include:

Amine Coupling: The amino group can react with surfaces functionalized with carboxylic acids or N-hydroxysuccinimide esters to form stable amide bonds. This method has been used to modify magnetic beads for glycoprotein (B1211001) capture. mdpi.com

Aldehyde Chemistry: The formyl group can react with amine-functionalized surfaces to form a Schiff base, which can then be reduced to a stable secondary amine linkage.

Solid-Phase Synthesis: A general approach involves using a diethanolamine-functionalized resin which readily forms a stable bicyclic boronate ester, allowing for further chemical modifications of the immobilized boronic acid. researchgate.net

Once immobilized, these functionalized surfaces can be used for a variety of applications. For example, electrodes modified with aminophenylboronic acid have been used to create electrochemical sensors for glycoproteins. mdpi.com The specific binding of the glycoprotein to the boronic acid layer alters the electrochemical properties of the electrode, allowing for quantitative detection. mdpi.com Similarly, boronic acid-functionalized silica nanoparticles have been employed for the selective extraction of target molecules from complex samples. frontiersin.org The ability to create stable, oriented layers of this compound on surfaces is key to developing robust and sensitive analytical devices. researchgate.net

Catalysis Research

The unique electronic properties of boron and the reactive nature of the amino and formyl groups make this compound a compound of interest in catalysis, both as a ligand for metal catalysts and as an organocatalyst itself.

As a Ligand in Metal-Catalyzed Reactions

In transition metal-catalyzed reactions, ligands play a critical role in modulating the activity, selectivity, and stability of the metal center. Amino acids and their derivatives are well-regarded as versatile ligands in catalysis. mdpi.com The amino group of this compound can coordinate to a transition metal, forming stable complexes. mdpi.comgoogle.com

While specific research focusing exclusively on this compound as a ligand is emerging, the principles can be extrapolated from related structures. For example, amino phenolic compounds can form stable complexes with phenylboronic acid, which can then interact with proteins. nih.gov This suggests that the amino group on the phenylboronic acid structure can act as a coordination point.

The bifunctional nature of this molecule (containing both a Lewis acidic boronic acid and a Lewis basic amino group) could allow it to act as a cooperative ligand, potentially influencing the stereoselectivity of asymmetric reactions. The boronic acid moiety itself can participate in the catalytic cycle or help anchor the catalyst to a support. Transition metal-catalyzed reactions are fundamental to organic synthesis, and the development of novel ligands like this compound is a continuous area of exploration. cuny.edu

Organocatalytic Applications

Organocatalysis refers to the use of small organic molecules to accelerate chemical reactions. Boronic acids, as mild Lewis acids, have been increasingly recognized for their potential as organocatalysts. nih.gov They can activate substrates, particularly those containing hydroxyl or carbonyl groups, towards nucleophilic attack. nih.gov

The catalytic activity of boronic acids often involves the reversible formation of covalent bonds with substrates, mimicking the function of some enzymes. nih.gov For instance, boronic acids have been shown to catalyze dehydration reactions, carbonyl condensations, and acylations. nih.gov

A conceptually novel organocatalytic strategy involves the formylation of boronic acids using glyoxylic acid, catalyzed by simple aniline derivatives. sci-hub.red This highlights the reactivity of the boronic acid group itself in organocatalytic cycles. Furthermore, boronic acids have been used as catalysts in transition-metal-free cross-coupling reactions, for example, in the arylation and alkenylation of allylic alcohols. nih.gov The presence of the amino and formyl groups on this compound could be exploited to tune the catalyst's activity or to create bifunctional catalysts where one group activates the electrophile while the other activates the nucleophile.

Chemical Biology and Bioconjugation Research (Excluding Clinical Applications)

The distinct reactive sites on this compound make it a valuable scaffold in chemical biology and bioconjugation. The boronic acid group can form reversible covalent bonds with diols, a common structural motif in biomolecules like carbohydrates. The amino group serves as a nucleophile or a site for further functionalization, while the formyl group can participate in reactions such as imine formation.

Design of Molecular Probes for Biomolecule Recognition

The ability of the boronic acid group to interact with diols has been widely exploited in the design of molecular probes for the recognition of saccharides and other biomolecules. While direct applications of this compound in this area are still emerging, the principles established with related aminophenylboronic acids and formylphenylboronic acids are highly relevant. For instance, the amino group can be functionalized with a fluorophore, creating a sensor that exhibits changes in its fluorescence properties upon binding of the boronic acid moiety to a target diol-containing molecule. The formyl group, in turn, can be used to attach the probe to a solid support or another molecule of interest. This trimodal functionality allows for the construction of sophisticated probes for studying biological systems.

Scaffolds for Enzyme Inhibitor Discovery and Mechanism Elucidation

Boronic acids are a well-established class of enzyme inhibitors, particularly for serine proteases, where the boron atom mimics the tetrahedral transition state of peptide bond hydrolysis. Formylphenylboronic acids, in particular, have been recognized for their potential as effective enzyme inhibitors. Research on related compounds has shown that the formyl group can contribute to the binding affinity and specificity of the inhibitor.

One notable, albeit indirect, example is the role of 3-formylphenylboronic acid as a biological inhibitor of γ-glutamyltranspeptidase. This suggests that the formylphenylboronic acid scaffold is a promising starting point for the design of inhibitors for other enzymes as well. The presence of the amino group in this compound provides a convenient handle for combinatorial derivatization, allowing for the rapid generation of libraries of potential inhibitors to screen against various enzyme targets. This facilitates the discovery of new inhibitors and aids in the elucidation of enzyme mechanisms.

| Enzyme Target | Inhibitor Scaffold | Key Structural Feature |

| Serine Proteases | Boronic Acids | Mimics tetrahedral transition state |

| γ-Glutamyltranspeptidase | 3-Formylphenylboronic acid | Formylphenylboronic acid core |

Derivatization Agents for Biological Molecules

The reactivity of the functional groups on this compound makes it a potential derivatization agent for biological molecules. The amino group can be used to couple the molecule to carboxylic acids on proteins or other biomolecules using standard coupling chemistries. For example, a related compound, 5-amino-2-hydroxymethylphenylboronic acid, has been successfully used to boronated an enzyme, enhancing its delivery into cells. nih.gov This highlights the utility of aminophenylboronic acids in modifying the properties of biological macromolecules.

The formyl group can react with primary amines on biomolecules to form imines, which can be further stabilized by reduction. This allows for the site-specific labeling of proteins and other biological targets. The boronic acid moiety can then be used for subsequent interactions, such as binding to a diol-containing reporter molecule or a solid support.

Analytical Chemistry Applications

In the field of analytical chemistry, this compound and its derivatives have shown promise in enhancing the detection of various analytes and in the development of novel sensing platforms.

Pre- and Post-Column Derivatization for Enhanced Spectroscopic Detection

In chromatographic techniques like High-Performance Liquid Chromatography (HPLC), derivatization is often employed to improve the detection of analytes that lack a strong chromophore or fluorophore. waters.com While specific applications of this compound as a derivatizing agent in HPLC are not yet widely reported, its bifunctional nature makes it a candidate for such applications.

The amino group could be used to react with analytes containing, for example, a carboxylic acid or an activated ester, while a fluorescent tag is attached to the formyl group. Alternatively, the formyl group could react with amine-containing analytes, and the amino group could be modified with a chromophore. This would result in a derivatized analyte with enhanced spectroscopic properties, allowing for more sensitive detection. The general principle of using derivatizing agents to improve chromatographic performance is well-established. actascientific.com

| Derivatization Strategy | Target Analyte Functional Group | Reporter Group Attachment |

| Amino group reaction | Carboxylic acid, activated ester | Formyl group |

| Formyl group reaction | Amine | Amino group |

Development of Chemical Sensors (e.g., for Fluoride (B91410), Carbohydrates)

Boronic acids are renowned for their ability to bind with fluoride ions and diol-containing molecules like carbohydrates, making them excellent candidates for the development of chemical sensors. rsc.org The formylphenylboronic acid framework has been specifically investigated for its role in fluoride-selective chemosignaling. The formyl group can be incorporated into larger conjugated systems, such as merocyanine (B1260669) dyes, where the binding of fluoride to the boronic acid moiety perturbs the electronic structure of the dye, leading to a detectable change in its spectroscopic properties.

Similarly, for carbohydrate sensing, the boronic acid group acts as the recognition element. The amino and formyl groups on this compound can be utilized to construct more complex sensor architectures. For instance, the amino group can be used to attach the sensor to a surface, while the formyl group can be modified with a signaling unit. Upon binding of a carbohydrate to the boronic acid, a change in the signal (e.g., fluorescence, color) can be observed. The versatility of this compound allows for its incorporation into various sensing platforms, from small molecule probes to functionalized materials.

Future Research Directions and Outlook

Exploration of Asymmetric Synthesis and Chiral Derivatives

The development of synthetic methodologies for aminoboronic acids and their derivatives has advanced significantly, yet the asymmetric synthesis of chiral derivatives starting from prochiral substrates like (3-Amino-5-formylphenyl)boronic acid remains a fertile area for exploration. rsc.org Future research will likely focus on catalyst-controlled stereoselective transformations to yield enantiomerically enriched products, which are of paramount importance in medicinal chemistry and materials science.

Key research avenues include:

Stereoselective Reduction: Developing chiral catalysts for the asymmetric reduction of the formyl group to a hydroxymethyl group, or its conversion to a chiral amine via reductive amination. This would introduce a stereocenter adjacent to the aromatic ring.

Chiral Auxiliaries: Employing chiral auxiliaries that can react with the amino or formyl group to direct subsequent transformations in a stereoselective manner. For instance, the formation of chiral imines or amides could facilitate diastereoselective additions or cyclization reactions. mdpi.com

Dynamic Kinetic Resolution: Designing processes where a racemic intermediate, formed through reaction at one of the functional groups, is resolved into a single enantiomer through the use of enzymatic or chemical catalysts. nih.gov

Synthesis of Chiral Boronic Esters: Investigating the reaction of the boronic acid moiety with chiral diols to form diastereomeric boronic esters (boronates). These chiral derivatives could then be used in stereoselective reactions where the chiral environment around the boron atom influences the outcome of reactions at other parts of the molecule.